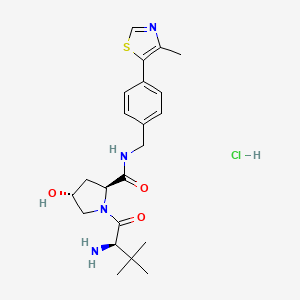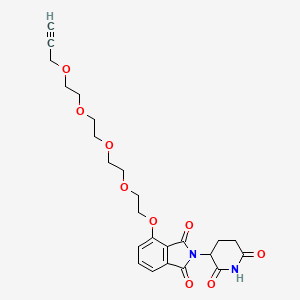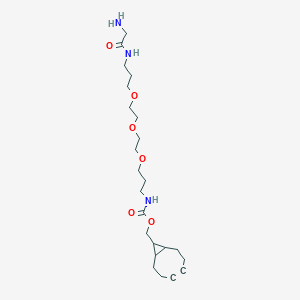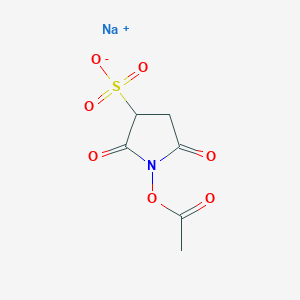
sodium;1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “sodium;1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonate” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium;1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonate involves specific synthetic routes and reaction conditions. These methods typically include the use of hazardous chemicals, and appropriate personal protective equipment is recommended. The synthetic routes may involve multiple steps, including the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods are commonly employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
sodium;1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include a variety of derivatives with different functional groups and chemical properties.
Scientific Research Applications
sodium;1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: this compound is used in industrial processes for the production of various chemical products.
Mechanism of Action
The mechanism of action of sodium;1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium;1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonate can be identified using PubChem’s 2-D and 3-D neighboring sets. These similar compounds may share structural features and chemical properties with this compound.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. This uniqueness makes it valuable for specific scientific and industrial applications.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique chemical properties, preparation methods, and diverse applications make it a valuable subject of study and utilization. Further research into its chemical reactions, mechanism of action, and comparison with similar compounds will continue to enhance our understanding and use of this compound.
Properties
IUPAC Name |
sodium;1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO7S.Na/c1-3(8)14-7-5(9)2-4(6(7)10)15(11,12)13;/h4H,2H2,1H3,(H,11,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYOVKDAMGIIJU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

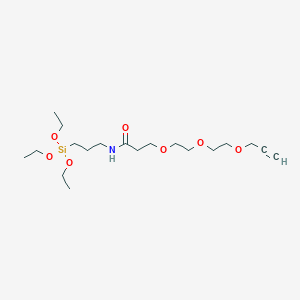
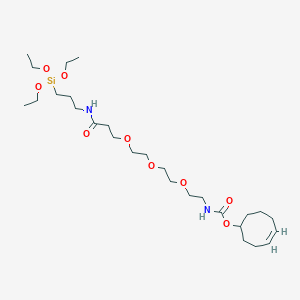



![3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114382.png)
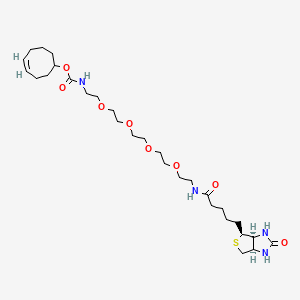
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114394.png)

